Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate
Overview
Description
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a bromophenyl group, and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate involves its interaction with specific molecular targets. For example, the benzyloxy group can interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carboxylic acid or alcohol, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(benzyloxy)-5-chlorophenyl)-3-phenylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(2-(benzyloxy)-5-fluorophenyl)-3-phenylpropanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(2-(benzyloxy)-5-iodophenyl)-3-phenylpropanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and selectivity in various applications.
Properties
IUPAC Name |
methyl 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO3/c1-26-23(25)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)27-16-17-8-4-2-5-9-17/h2-14,20H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFQILYKHDSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194621 | |
Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-24-7 | |
Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156755-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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